REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=O)[S:8][CH:9]=1.[N:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N+]=[N-].[Cl-].[NH4+]>CO>[Cl:4][C:5]1[C:6]2[NH:12][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:10][C:7]=2[S:8][CH:9]=1 |f:0.1,4.5|
|
Name
|
sodium methoxide
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at −25° C
|
Type
|
ADDITION
|
Details
|
On completion of addition the solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to 5° C. over a period of approximately 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated at 0° C
|
Type
|
ADDITION
|
Details
|
this solution was added dropwise to xylene (120 ml)
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before being cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The title compound was purified by a mixture of crystallisation (EtOAc/isohexane) and chromatography on a Bond Elut column
|
Type
|
WASH
|
Details
|
eluting with a graduated solvent of 5–50% EtOAc in isohexane (640 mg, 40%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CSC2=C1NC(=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |